4-Hydroxybenzaldehyde rhamnoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

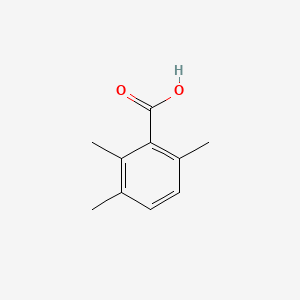

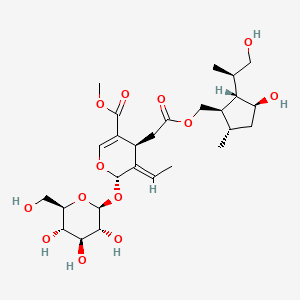

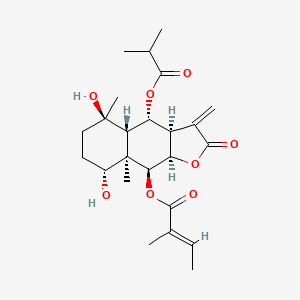

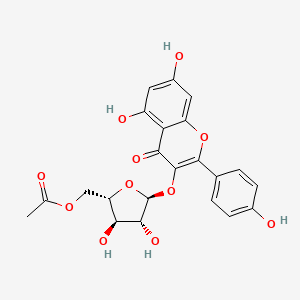

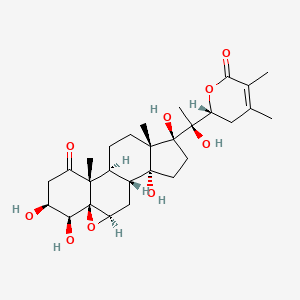

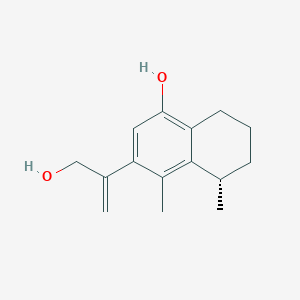

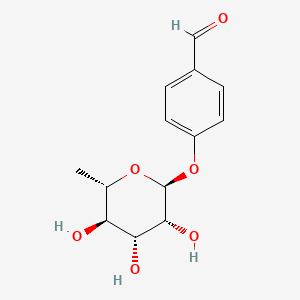

4-Hydroxybenzaldehyde rhamnoside is a natural product used for research related to life sciences . It has a chemical formula of C13H16O6 and a molecular weight of 268.26 .

Chemical Reactions Analysis

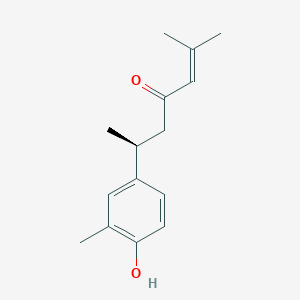

4-Hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins. In the Dakin oxidation, 4-hydroxybenzaldehyde reacts with hydrogen peroxide in base to form hydroquinone .Physical And Chemical Properties Analysis

4-Hydroxybenzaldehyde, a related compound, is a yellow to tan powder with a density of 1.129 g/cm3 at 130 °C. It has a melting point of 116 °C and a boiling point of 310 to 311 °C. It is soluble in water at 12.9 g/L .Applications De Recherche Scientifique

Anti-Tumor Applications : 4-Hydroxybenzaldehyde has been developed as an anti-tumor agent without side effects, useful in treating lymphomas and leukemias. It is capable of preventing carcinogenesis when used in sufficient quantity, and it is particularly effective because lymphomas and leukemias have no blood vessels, which allows for a larger dose of the medicine to be administered safely (Journal of Oncology Research, 2018).

Wound Healing : Studies show that 4-Hydroxybenzaldehyde significantly promotes keratinocyte cell migration and invasion, thereby accelerating acute wound healing. It activates focal adhesion kinase and Src activity, promoting wound healing and re-epithelialization in in vivo models. This suggests its potential as a therapeutic agent for acute wound healing (Scientific Reports, 2017).

Solid Phase Organic Synthesis : It has been investigated for use as linkers in solid phase organic synthesis. Its derivatives, when attached to ArgoGel resins, have been used in the synthesis of various compounds, including secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides (Tetrahedron Letters, 1997).

Solubility and Thermodynamics Studies : The solubility and solution thermodynamics of 4-Hydroxybenzaldehyde in various organic solvents have been studied. This research provides fundamental data for the purification process of 4-Hydroxybenzaldehyde and optimization conditions for its bromination process (Journal of Molecular Liquids, 2017).

Chemical Synthesis : It is used in the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization. This method is significant for the functionalization of primary and secondary benzyl groups and has applications in pharmaceutical research due to the importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Green Chemistry, 2014).

Propriétés

IUPAC Name |

4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-7,10-13,15-17H,1H3/t7-,10-,11+,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBXFUXBVKOEDM-HPMQQCADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxybenzaldehyde rhamnoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.